Acebutolol, (S)-
Overview
Description
Acebutolol, (S)-, is a cardioselective beta-1 adrenergic receptor antagonist. It is commonly used in the treatment of hypertension, angina pectoris, and arrhythmias. This compound is known for its intrinsic sympathomimetic activity, which means it can mildly stimulate beta receptors while blocking them, providing a balanced effect on the cardiovascular system .
Mechanism of Action
Target of Action
Acebutolol is a selective β1-receptor antagonist . The primary targets of Acebutolol are the β1-adrenergic receptors, which are predominantly found in the heart. These receptors play a crucial role in the regulation of heart rate, contractility, and cardiac output .
Biochemical Pathways
Acebutolol’s action primarily affects the adrenergic signaling pathway. By blocking β1-adrenergic receptors, it inhibits the effects of catecholamines (like adrenaline) on these receptors. This leads to a decrease in cyclic AMP production, reducing the activity of protein kinase A (PKA). The reduced PKA activity decreases the rate of calcium ion influx into the cell, ultimately leading to a decrease in the force and rate of heart contractions .
Pharmacokinetics
Acebutolol exhibits a bioavailability of approximately 40% . It undergoes extensive first-pass metabolism in the liver to form an equipotent and cardioselective metabolite, diacetolol . The volume of distribution (Vd) is around 1.2 L/kg . The elimination half-life of the parent drug is 3-4 hours, while that of the active metabolite is 8-13 hours . Approximately 30% of the drug is excreted via the kidneys, and 60% is excreted via the biliary route .
Result of Action
The primary result of Acebutolol’s action is a decrease in heart rate and blood pressure . This makes it effective in the management of conditions like hypertension and ventricular premature beats . It also reduces the workload of the heart, making it beneficial in the treatment of angina .
Action Environment
The action of Acebutolol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy and safety profile. Additionally, physiological conditions such as liver or kidney impairment can affect the pharmacokinetics of Acebutolol, necessitating dose adjustments . Furthermore, the drug’s effectiveness can be influenced by factors such as patient age, genetic factors, and the presence of comorbidities .
Biochemical Analysis
Biochemical Properties
Acebutolol, (S)- interacts with β1-receptors. Activation of these receptors by epinephrine increases the heart rate and the blood pressure, and the heart consumes more oxygen . Acebutolol, (S)- blocks these receptors, lowering the heart rate and blood pressure .
Cellular Effects
Acebutolol, (S)- influences cell function by reducing the work the heart has to do and allowing it to beat more regularly . It has less antagonistic effects on peripheral vascular β2-receptors at rest and after epinephrine stimulation than nonselective beta-antagonists .
Molecular Mechanism
The mechanism of action of Acebutolol, (S)- involves blocking β1-receptors. This results in the reverse effect of epinephrine, lowering the heart rate and blood pressure .
Temporal Effects in Laboratory Settings
It is known that Acebutolol, (S)- can cause cardiotoxicity .
Dosage Effects in Animal Models
The effects of Acebutolol, (S)- vary with different dosages in animal models. It is known to be one of the most toxic beta-blockers when taken in overdose .
Metabolic Pathways
It is known to interact with β1-receptors .
Transport and Distribution
It is known to interact with β1-receptors .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acebutolol involves multiple steps. One common method starts with the reaction of 3-acetyl-4-hydroxyacetophenone with epichlorohydrin in the presence of a base like sodium hydroxide to form 5-butanylamino-2-(2,3-epoxypropoxy)acetophenone. This intermediate is then reacted with isopropylamine to yield Acebutolol .
Industrial Production Methods
Industrial production of Acebutolol typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. The process involves careful control of temperature, pH, and reaction time to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acebutolol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by diperiodatocuprate (III) in an aqueous alkaline medium .
Common Reagents and Conditions
Oxidation: Diperiodatocuprate (III) in an aqueous alkaline medium.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Reagents like isopropylamine for amine substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of Acebutolol, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
Acebutolol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactions.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Extensively studied for its therapeutic effects in treating cardiovascular diseases.
Industry: Used in the development of new beta-blockers and related pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker with no intrinsic sympathomimetic activity.
Atenolol: A selective beta-1 blocker with no intrinsic sympathomimetic activity.
Metoprolol: Another selective beta-1 blocker, similar to Acebutolol but without intrinsic sympathomimetic activity.
Uniqueness
Acebutolol’s uniqueness lies in its intrinsic sympathomimetic activity, which provides a balanced effect on the cardiovascular system. This makes it more suitable for patients who may experience adverse effects from other beta-blockers .
Properties
IUPAC Name |
N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872933 | |
Record name | S-Acebutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68107-82-4 | |
Record name | Acebutolol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068107824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Acebutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACEBUTOLOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QW38XEE0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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